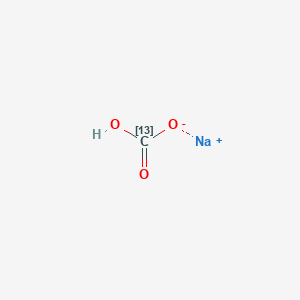

Sodium hydrogencarbonate-13C

Description

Properties

IUPAC Name |

sodium;hydroxyformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMBOGNXHQVGW-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.999 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Purification Protocols

Chemical Reactions Analysis

Acid-Base Neutralization Reactions

Sodium hydrogencarbonate-¹³C reacts with acids to produce carbon-13-labeled carbon dioxide (¹³CO₂), water, and a salt. This reaction is critical in studies tracking CO₂ evolution in biological or chemical systems.

General reaction :

Example : Reaction with hydrochloric acid (HCl):

Key Findings:

-

The reaction proceeds via a double displacement mechanism, releasing ¹³CO₂ gas, which is detectable via mass spectrometry or infrared spectroscopy1 .

-

Isotopic labeling does not alter reaction kinetics but enables precise tracking of CO₂ in metabolic studies .

Thermal Decomposition

At elevated temperatures (>80°C), sodium hydrogencarbonate-¹³C decomposes into sodium carbonate-¹³C (Na₂¹³CO₃), water, and ¹³CO₂.

Reaction :

Experimental Data:

| Temperature (°C) | Decomposition Efficiency (%) | Residual Na₂¹³CO₃ (%) |

|---|---|---|

| 80–100 | 65–75 | 25–35 |

| 200 | >99 | <1 |

-

Complete decomposition occurs at 200°C, with residual Na₂¹³CO₃ serving as a stable byproduct .

-

The reaction is utilized in materials science to produce ¹³C-labeled sodium carbonate for catalytic studies .

Reactivity with Sulfur Dioxide (SO₂)

In environmental applications, sodium hydrogencarbonate-¹³C reacts with SO₂ to form sodium sulfite and ¹³CO₂, aiding in flue gas desulfurization studies.

Reaction :

Key Observations:

-

Reactivity increases with temperature (120–210°C), achieving >90% SO₂ removal efficiency .

-

Isotopic labeling confirms minimal side reactions, validating its use in industrial gas scrubbing .

Research Insights:

-

Relaxation Times : T₁ relaxation of hyperpolarized NaH¹³CO₃ ranges from 20–45 seconds at 0.47 T, sufficient for imaging .

-

pH Sensitivity : The equilibrium between H¹³CO₃⁻ and ¹³CO₂ provides real-time pH mapping in tumors .

Isotopic Exchange and Stability

The ¹³C label in sodium hydrogencarbonate remains stable under standard conditions but participates in isotopic exchange in aqueous solutions:

Equilibrium :

Stability Data:

| Condition | Half-Life (¹³C Retention) |

|---|---|

| Aqueous (pH 7.4) | >48 hours |

| Acidic (pH 2) | <1 hour |

| Dry storage | Indefinite |

Scientific Research Applications

Metabolic Studies

Sodium hydrogencarbonate-13C is widely used in metabolic research to trace carbon metabolism in biological systems. The incorporation of the 13C isotope allows researchers to monitor metabolic pathways and quantify the kinetics of carbon dioxide production.

Case Study: Kinetics of 13CO₂ in Humans

A study evaluated the kinetics of 13CO₂ exhalation following oral administration of NaHCO₃-13C in healthy subjects. The results indicated an apparent terminal elimination half-life of approximately 1 hour with a mean recovery of 63% of the administered dose. This study demonstrated the utility of NaHCO₃-13C as a model compound for assessing carbon metabolism via breath tests .

| Parameter | Value |

|---|---|

| Terminal Elimination Half-Life | 1 hour |

| Mean Recovery | 63% |

| Administration Dose Range | 12.5 - 100 mg |

Clinical Diagnostics

In veterinary medicine, NaHCO₃-13C has been employed to assess the isotopic enrichment of carbon dioxide in serum following administration. A study involving Thoroughbred horses showed that while administration increased total CO₂ concentration, the transient effect on 13C enrichment was minimal, indicating limited utility for tracking bicarbonate metabolism in this context .

Case Study: Carbon Dioxide Enrichment in Horses

| Time Post-Administration (hours) | Total CO₂ Concentration (mmol/L) | 13C Enrichment (‰) |

|---|---|---|

| 0 | Baseline | Baseline |

| 2 | Increased | Minimal |

| 4 | Increased | Minimal |

| 6 | Increased | Minimal |

| 24 | Returned to baseline | Baseline |

Chemical Synthesis and Microbiology

NaHCO₃-13C serves as a valuable reagent in chemical synthesis and microbiological applications. It can be utilized to prime carbon dioxide pools for experiments or as a substrate for microbial growth.

Applications in Chemical Synthesis

The compound is used in various synthetic pathways where labeled carbon is required to elucidate reaction mechanisms. It aids researchers in understanding the dynamics of chemical reactions through isotopic labeling techniques .

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)

NaHCO₃-13C is also applied as a probe in NMR and MRI-based pH imaging studies. Its ability to provide insights into pH changes within biological systems makes it a critical tool for non-invasive imaging techniques .

Case Study: NMR Imaging

Research has shown that hyperpolarized NaHCO₃-13C can be used effectively to visualize pH changes in tissues, offering potential advancements in diagnostic imaging .

Mechanism of Action

The mechanism of action of sodium hydrogencarbonate-13C involves its role as a systemic alkalizer. It increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis . In NMR and MRI applications, it acts as a probe, providing enhanced imaging capabilities due to the carbon-13 isotope .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between sodium hydrogencarbonate-¹³C and other ¹³C-labeled sodium compounds:

Stability and Reactivity

- Sodium hydrogencarbonate-¹³C decomposes at elevated temperatures, releasing ¹³CO₂, a property exploited in metabolic breath tests .

- Sodium carbonate-¹³C exhibits higher thermal stability, making it suitable for high-temperature industrial applications .

- Sodium lactate-¹³C is prone to enzymatic degradation in vivo, limiting its use to short-term metabolic assays .

Analytical and Industrial Relevance

Isotopic Purity and Availability

Sodium hydrogencarbonate-¹³C is available at 99 atom % ¹³C purity, comparable to sodium carbonate-¹³C and sodium formate-¹³C .

Biological Activity

Sodium hydrogencarbonate-13C (NaHCO₃-13C) is a stable isotope-labeled compound that has garnered attention for its biological applications, particularly in metabolic studies and physiological research. This article explores its biological activity, focusing on its role in carbon metabolism, effects on exercise performance, and implications in clinical settings.

Overview of Sodium Hydrogencarbonate-13C

Sodium hydrogencarbonate, commonly known as sodium bicarbonate, is a key component of the bicarbonate buffer system that regulates pH levels in biological systems. The isotopically enriched form, sodium hydrogencarbonate-13C, is utilized in various research applications, including metabolic tracing and imaging techniques.

Carbon Metabolism

Sodium hydrogencarbonate-13C serves as a carbon source in metabolic studies. Research indicates that it can be rapidly incorporated into various metabolic pathways. For instance, a study demonstrated that 13C-labeled bicarbonate significantly contributed to the carbon pool in microbial mats, facilitating interspecies carbon exchange among photoautotrophic and heterotrophic organisms . This incorporation was observed through stable isotope proteomic analysis, highlighting its utility in understanding microbial interactions and carbon cycling.

Exercise Physiology

Sodium bicarbonate supplementation has been shown to enhance athletic performance by buffering lactic acid accumulation during high-intensity exercise. A meta-analysis of multiple studies indicated that sodium bicarbonate could improve performance by up to 3% in athletes engaged in short-duration activities . The mechanism involves increased blood pH levels, which helps delay fatigue by reducing the acidity associated with lactic acid production. However, gastrointestinal distress is a noted side effect of supplementation .

Contrast-Induced Acute Kidney Injury (CI-AKI)

Sodium bicarbonate has been investigated for its potential protective effects against CI-AKI during contrast imaging procedures. A systematic review of randomized controlled trials showed mixed results regarding its efficacy compared to sodium chloride for preventing kidney injury . While some smaller studies suggested a significant benefit from sodium bicarbonate hydration, larger trials indicated no substantial difference in outcomes between the two treatments.

Carbon Dioxide Enrichment Studies

A study involving nasogastric administration of sodium bicarbonate-13C to horses revealed transient changes in carbon dioxide isotopic enrichment in serum . This suggests that while NaHCO₃-13C can influence carbon metabolism, its effects may be short-lived. The study found significant differences between the isotopic compositions of administered sodium bicarbonate and baseline serum values.

Summary of Key Studies on Sodium Hydrogencarbonate-13C

Case Studies

- Microbial Interaction Study : In a controlled experiment on microbial mats, researchers added sodium hydrogencarbonate-13C and monitored the incorporation into extracellular polymeric substances (EPS). Results indicated a strong diel control over carbon exchange rates among microbial communities, emphasizing the compound's role in ecological interactions .

- Athletic Performance : A group of elite swimmers underwent a regimen involving sodium bicarbonate supplementation before competitive events. The results showed an average performance enhancement of 1.6% across participants, although some experienced gastrointestinal discomfort post-supplementation .

- Clinical Trial on CI-AKI : In a multi-center trial assessing hydration strategies for preventing CI-AKI, patients receiving sodium bicarbonate showed varied outcomes based on trial size and methodology. Notably, smaller trials indicated significant benefits while larger studies did not support these findings .

Q & A

Basic Research Questions

Q. How can Sodium Hydrogencarbonate-¹³C be synthesized and characterized for isotopic purity in laboratory settings?

- Methodological Answer : Synthesis typically involves isotopic enrichment via reaction of ¹³CO₂ with sodium hydroxide under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) to confirm isotopic labeling and purity. For example, solution-state ¹³C NMR with optimized acquisition parameters (e.g., pulse sequences, relaxation delays) can resolve isotopic incorporation efficiency . Quantification of isotopic purity may also involve mass spectrometry or isotope-ratio mass spectrometry (IRMS) to detect trace impurities.

Q. What experimental designs are recommended for tracing carbon flux in biological systems using Sodium Hydrogencarbonate-¹³C?

- Methodological Answer : Design experiments with controlled isotopic labeling phases (e.g., pulse-chase studies) to track metabolic pathways. Use buffer systems (e.g., Tris-HCl) to stabilize pH, as bicarbonate equilibrium is pH-dependent. Include negative controls (unlabeled NaHCO₃) to distinguish background signals. Data collection should integrate time-resolved sampling with analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic distribution data when Sodium Hydrogencarbonate-¹³C is used in complex environmental systems (e.g., soil or aquatic carbon cycling)?

- Methodological Answer : Contradictions often arise from competing isotopic exchange reactions (e.g., with dissolved CO₂ or organic acids). Mitigate this by:

- Conducting parallel experiments with ¹³C-labeled CO₂ to differentiate abiotic vs. biotic incorporation.

- Applying kinetic modeling to account for isotopic dilution effects.

- Using spatially resolved techniques like nanoSIMS or Raman spectroscopy to localize ¹³C in heterogeneous samples .

Q. What NMR parameters optimize the detection of Sodium Hydrogencarbonate-¹³C in dynamic systems (e.g., real-time enzymatic reactions)?

- Methodological Answer : Use high-field NMR (≥500 MHz) with inverse-gated decoupling to suppress ¹H noise. Set acquisition parameters to short repetition times (D1 ≤ 1 s) for rapid sampling and employ presaturation to eliminate water signals. For real-time monitoring, flow-NMR systems with precise temperature control (e.g., 25°C ± 0.1°C) are critical to maintain reaction integrity .

Q. How can isotopic purity of Sodium Hydrogencarbonate-¹³C affect reproducibility in climate change models simulating oceanic carbon uptake?

- Methodological Answer : Impurities (e.g., unlabeled bicarbonate) introduce error in carbon flux calculations. Validate purity via isotopic enrichment assays (e.g., δ¹³C values using IRMS) prior to model integration. In simulations, incorporate sensitivity analyses to quantify uncertainty thresholds for isotopic contamination .

Methodological Considerations

Q. What are the best practices for storing Sodium Hydrogencarbonate-¹³C to prevent isotopic exchange or degradation?

- Methodological Answer : Store in airtight, moisture-free containers under inert gas (e.g., argon) at -20°C. Avoid exposure to acidic vapors or humidity, as bicarbonate readily decomposes to CO₂. Regularly validate stability via NMR or IRMS over long-term storage periods .

Q. How should researchers design controls when studying Sodium Hydrogencarbonate-¹³C’s role in mineral carbonation processes?

- Methodological Answer : Include three control sets:

- Chemical control : Unlabeled NaHCO₃ to assess background reactions.

- Isotopic control : ¹²C-labeled minerals to quantify isotopic exchange.

- Blank control : Reactants without bicarbonate to identify side reactions. Use X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm carbonate formation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.